Product packaging for 2,2,7-Trimethylchroman-4-amine(Cat. No.:CAS No. 112225-65-7)

2,2,7-Trimethylchroman-4-amine

Cat. No.: B171991
CAS No.: 112225-65-7
M. Wt: 191.27 g/mol
InChI Key: BKAPEEZAPOLFQE-UHFFFAOYSA-N
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Description

2,2,7-Trimethylchroman-4-amine is a chromanone-derived amine, a class of heterocyclic building blocks of significant interest in medicinal chemistry and drug discovery . While specific biological data for this exact analogue is not fully detailed in the literature, research into closely related chroman-4-one structures has demonstrated promising anti-leishmanial activity, inhibiting the growth of parasites like L. major and L. donovani . These chromanone and quinolinone cores are often investigated as analogs of natural products, designed to probe structure-activity relationships and improve pharmacological properties, such as metabolic stability and target binding . The substitution of the heterocyclic oxygen in chromanones for a nitrogen atom to yield amines like this compound is a strategic modification that can alter the molecule's hydrogen-bonding capacity, logP, and overall interaction with biological targets, making it a valuable scaffold for developing novel therapeutic agents . As a heterocyclic building block, it serves as a key synthetic intermediate for constructing more complex molecules for biological evaluation . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B171991 2,2,7-Trimethylchroman-4-amine CAS No. 112225-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,7-trimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6,10H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAPEEZAPOLFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(O2)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functional Group Transformations of 2,2,7 Trimethylchroman 4 Amine and Its Analogues

Reactions at the Amine Moiety

The primary amine group at the C4 position is a key site for chemical modifications. Its nucleophilic nature drives many of its characteristic reactions.

The lone pair of electrons on the nitrogen atom of 2,2,7-trimethylchroman-4-amine makes it a competent nucleophile, capable of participating in nucleophilic substitution reactions. researchgate.net This reactivity is commonly exploited for N-acylation and N-sulfonylation.

N-Acylation: Primary amines readily react with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. researchgate.netmdpi.com For instance, the reaction of a chroman-4-amine (B2768764) with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl-2,2,7-trimethylchroman-4-amine. These reactions are fundamental in peptide synthesis and the creation of various biologically active amides. orientjchem.orgnih.gov

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. cbijournal.com The introduction of a sulfonyl group, such as the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, is a common strategy for protecting amine functionalities in chemical synthesis. The sulfonylation of primary amines is a robust method for creating sulfonamide-based compounds, which are a significant class of therapeutic agents. organic-chemistry.orgbeilstein-journals.orgnih.gov

The amine moiety can undergo oxidation. The oxidation of primary amines can lead to the formation of imines. core.ac.ukcore.ac.uk In the context of chroman-4-amine analogues, studies have investigated their interaction with monoamine oxidase (MAO) enzymes, which catalyze the oxidative deamination of amines. core.ac.uk While gem-dimethylchroman-4-amines themselves showed low inhibitory activity against MAO-A and MAO-B, this indicates a potential for enzymatic oxidation at the amine group. core.ac.ukcore.ac.uk The electrochemical oxidation of primary amines can also proceed, typically forming imine intermediates. orientjchem.org

While the amine group itself is in a reduced state, its derivatives can undergo reduction. For example, if the primary amine is first oxidized to an imine, this imine can be subsequently reduced back to a secondary amine. This two-step process is the reverse of reductive amination. masterorganicchemistry.com Reductive amination itself is a cornerstone method for synthesizing amines like this compound from a corresponding ketone (2,2,7-trimethylchroman-4-one) and an amine source in the presence of a reducing agent. core.ac.ukcore.ac.ukchim.itorganic-chemistry.org The reduction of the intermediate imine is a critical step in this synthetic pathway. masterorganicchemistry.com

The primary amine of chroman-4-amine and its analogues can be readily N-alkylated to form secondary and tertiary amines. core.ac.ukcore.ac.uk This transformation is crucial for synthesizing derivatives with modified biological activities.

N-Propargylation: A key derivatization is N-propargylation, which introduces a propargyl group onto the nitrogen atom. This "propargylamine" motif is a known pharmacophore in various enzyme inhibitors. core.ac.uk The propargylation of gem-dimethylchroman-4-amine analogues has been successfully carried out using sodium hydride (NaH) as a base and propargyl bromide as the alkylating agent in a dimethylformamide (DMF) solvent. core.ac.ukcore.ac.uk

N-Benzylation: Further derivatization of the N-propargylated secondary amine can be achieved through benzylation. core.ac.ukcore.ac.ukresearchgate.net This adds a benzyl (B1604629) group, creating a tertiary amine and further diversifying the molecular structure. The synthesis of N-benzyl-N-propargyl-gem-dimethylchroman-4-amines has been reported. core.ac.uk

Table 1: N-Alkylation and N-Derivatization of gem-Dimethylchroman-4-amine Analogues core.ac.uk
Starting AmineReactionReagents and ConditionsProduct
Unsubstituted gem-dimethylchroman-4-amine (4a)PropargylationNaH, Propargyl bromide, DMFN-Propargyl-gem-dimethylchroman-4-amine (5a)
8-Methoxy-gem-dimethylchroman-4-amine (4b)PropargylationNaH, Propargyl bromide, DMFN-Propargyl-8-methoxy-gem-dimethylchroman-4-amine (5b)
N-Propargyl-gem-dimethylchroman-4-amine (5a)BenzylationNaH, Benzyl bromide, DMFN-Benzyl-N-propargyl-gem-dimethylchroman-4-amine (6a)
N-Propargyl-8-methoxy-gem-dimethylchroman-4-amine (5b)BenzylationNaH, Benzyl bromide, DMFN-Benzyl-N-propargyl-8-methoxy-gem-dimethylchroman-4-amine (6b)

Diazotization is the reaction of a primary amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. lkouniv.ac.inunacademy.com The fate of the diazonium salt depends heavily on whether the amine is aromatic or aliphatic.

Aromatic Amines: Aromatic diazonium salts are relatively stable at low temperatures (0-5 °C) due to the resonance stabilization of the diazonium group with the aromatic ring. doubtnut.comvedantu.com This stability allows them to be used as versatile intermediates in reactions like Sandmeyer (replacement of N₂⁺ with -Cl, -Br, -CN), Schiemann (replacement with -F), and azo coupling reactions to form colored azo compounds. unacademy.com

Aliphatic Amines: this compound is a primary aliphatic amine (specifically, a benzylic-type amine). Diazonium salts of aliphatic primary amines are notoriously unstable, even at low temperatures. lkouniv.ac.in They readily decompose by losing dinitrogen gas (N₂) to form a highly reactive carbocation. lkouniv.ac.inacs.org This carbocation can then undergo rapid subsequent reactions, primarily nucleophilic substitution (e.g., with water to form an alcohol) and elimination (to form an alkene). lkouniv.ac.in Therefore, the diazotization of this compound is not expected to yield a stable diazonium salt for further coupling or substitution reactions, but would instead likely lead to a mixture of 2,2,7-trimethylchroman-4-ol and chromene elimination products.

N-Alkylation and N-Derivatization (e.g., Propargylation, Benzylation)

Reactions Involving the Chromane (B1220400) Ring System

The chromane ring system, particularly the electron-rich benzene (B151609) ring, can participate in chemical reactions, most notably electrophilic aromatic substitution. byjus.com The existing substituents on the ring—the ether oxygen at position 1 and the methyl group at position 7—are both activating, ortho-, para-directing groups. minia.edu.eg

In an electrophilic aromatic substitution reaction, an electrophile attacks the π-electron system of the benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com For the 2,2,7-trimethylchroman skeleton, the ether oxygen strongly activates the ortho (position 8a, sterically hindered) and para (position 6) positions. The methyl group at position 7 activates its ortho positions (6 and 8). The combined effect of these two activating groups strongly directs incoming electrophiles to the C6 and C8 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation would be expected to occur preferentially at these sites. The development of methods for the synthesis of chromane derivatives often involves annulation or cyclization reactions to form the heterocyclic ring itself. chemrxiv.orgrsc.orgrsc.org

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, is a fundamental transformation used to modify the chroman core, providing a handle for further synthetic manipulations such as cross-coupling reactions. tcichemicals.com The regioselectivity of bromination on the aromatic ring of chroman derivatives is influenced by the existing substitution pattern.

For instance, the bromination of 2,2-dimethylchroman-4-amine analogues can be achieved using brominating agents like N-bromosuccinimide (NBS). The reaction is typically performed in a suitable solvent, such as dichloromethane, often at low temperatures to control the selectivity of the reaction. In the case of chroman systems with an activating hydroxyl or methoxy (B1213986) group on the aromatic ring, bromination tends to occur at the positions ortho or para to these groups. For example, the bromination of a protected 2,5-dimethylhydroquinone (B1143364) derivative occurs at the position ortho to the remaining phenolic hydroxyl group. google.com

Research has shown that the bromination of 2,2-dimethyl-7-methoxychroman-4-one, a precursor to the corresponding amine, can lead to the formation of 6-bromo-2,2-dimethyl-7-methoxychroman-4-one. doi.org This indicates that the position para to the activating methoxy group is susceptible to electrophilic substitution.

Table 1: Examples of Bromination Reactions on Chroman Derivatives

Starting MaterialReagentProductReference
Protected 2,5-dimethylhydroquinoneN-bromosuccinimideProtected bromo-dimethylhydroquinone google.com
2,2-dimethylchroman-4-amineBromine or NBS6-Bromo-2,2-dimethylchroman-4-amine (B1283069)
2,2-dimethyl-7-methoxychroman-4-oneN-bromosuccinimide6-bromo-2,2-dimethyl-7-methoxychroman-4-one doi.org

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds. fishersci.eslibretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of complex molecules from readily available starting materials. researchgate.net In the context of this compound analogues, Suzuki-Miyaura coupling enables the introduction of various aryl or vinyl substituents, allowing for the exploration of a broader chemical space.

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. fishersci.eslibretexts.org Halogenated chroman derivatives, such as the bromo-substituted compounds discussed in the previous section, serve as key substrates for this transformation. For example, 6-bromo-2,2-dimethylchroman-4-amine can participate in Suzuki-Miyaura coupling to form new carbon-carbon bonds at the 6-position.

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and reaction conditions can significantly influence the efficiency and outcome of the reaction. organic-chemistry.org

Table 2: General Scheme for Suzuki-Miyaura Coupling of a Halogenated Chroman-4-amine Analogue

Reactant 1Reactant 2CatalystBaseProduct
Bromo-chroman-4-amine derivativeArylboronic acidPd(0) complexe.g., K2CO3, Cs2CO3Aryl-substituted chroman-4-amine

Introduction of Substituents at Specific Ring Positions (e.g., 2, 3, 6, 8-positions)

The functionalization of the chroman ring at various positions is crucial for fine-tuning the biological activity of these compounds.

2-Position: The gem-dimethyl group at the 2-position is a common feature in many bioactive chroman derivatives. However, modifications at this position can be achieved. For instance, synthetic routes to 2-alkyl-substituted chroman-4-ones have been developed. acs.org

3-Position: The introduction of substituents at the 3-position of the chroman-4-one scaffold has been explored. For example, 3-alkyl-substituted chroman-4-one derivatives can be synthesized via visible-light-induced radical cascade cyclization. researchgate.net

6- and 8-Positions: The aromatic ring of the chroman scaffold, specifically the 6- and 8-positions, is a prime target for substitution to modulate electronic and steric properties. As discussed, halogenation provides a versatile entry point for further functionalization at these positions. google.com Subsequent reactions, such as Suzuki-Miyaura coupling, can then be employed to introduce a wide array of substituents. acs.org Studies on substituted chromone (B188151) and chroman-4-one derivatives have indicated that larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities. acs.org The synthesis of various 2, 6, and 8-substituted imidazopyridine derivatives highlights synthetic strategies that can be adapted for chroman systems, involving initial bromination followed by cyclization and further modifications. nih.gov

Derivatization Strategies for Analytical and Structure Activity Relationship Studies

Analytical Derivatization for Enhanced Detection and Separation

The primary amine group in 2,2,7-trimethylchroman-4-amine generally lacks a strong chromophore or fluorophore, making its detection at low concentrations by UV or fluorescence detectors challenging. greyhoundchrom.comnih.gov Chemical derivatization is a widely accepted technique to overcome these limitations by introducing a tag that enhances detectability and can also improve chromatographic behavior. greyhoundchrom.comresearchgate.netresearchgate.net This process chemically modifies the analyte before analysis, a technique known as pre-column derivatization. researchgate.netthermofisher.com

Pre-column derivatization is a common strategy employed before HPLC analysis to improve the detection and separation of compounds with poor spectrophotometric properties. researchgate.netthermofisher.com The process involves reacting the analyte, in this case, this compound, with a derivatizing reagent to form a stable product with strong UV absorption or fluorescence. nih.govthermofisher.com This modification not only enhances sensitivity but can also reduce the polarity of the amine, leading to better retention and separation on reversed-phase HPLC columns. thermofisher.comchromatographyonline.com The ideal derivatization reagent should react quickly and completely with the target amine under mild conditions, and any excess reagent should not interfere with the chromatographic analysis. creative-proteomics.com Automated pre-column derivatization systems can eliminate tedious manual procedures, reduce errors, and increase the reproducibility of the method. thermofisher.com

A variety of reagents are available for the derivatization of primary amines like this compound, each offering distinct advantages for HPLC analysis. researchgate.netthermofisher.com

DMQC-OSu (2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester) : This reagent reacts readily with primary amines to form highly fluorescent derivatives. greyhoundchrom.com It is noted for its good selectivity in aqueous solutions, minimal byproduct formation, and the excellent stability of its derivatives. greyhoundchrom.com The derivatization is typically carried out in a buffered solution at a slightly basic pH. greyhoundchrom.com

OPA (o-phthalaldehyde) : OPA is a widely used reagent that reacts with primary amines in the presence of a thiol (like 3-mercaptopropionic acid or n-acetyl-cysteine) to form highly fluorescent isoindole derivatives. chromatographyonline.comacs.orgnih.gov The reaction is rapid, often completing within minutes at room temperature. chromatographyonline.comacs.org However, the resulting derivatives can be unstable, necessitating prompt analysis. acs.orgnih.gov OPA itself is not fluorescent, which minimizes background interference. researchgate.net

FMOC-Cl (9-fluorenylmethyl chloroformate) : FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives. scientificlabs.co.uksigmaaldrich.comresearchgate.net The derivatization reaction is fast, and the resulting FMOC-adducts can be detected by both fluorescence (excitation ~265 nm, emission ~315 nm) and UV absorption. creative-proteomics.comscientificlabs.co.uksigmaaldrich.com A potential drawback is that the hydrolysis product of FMOC-Cl can also be fluorescent, which may interfere with the analysis. creative-proteomics.com

Isothiocyanates : Phenyl isothiocyanate (PITC) and other isothiocyanates react with primary and secondary amines to form thiourea (B124793) derivatives. researchgate.netscribd.comthomassci.com These derivatives are stable and can be detected by UV absorption. scribd.comacademicjournals.org The reaction is often carried out in a buffered solution, and the resulting derivatives are well-suited for reversed-phase HPLC. scribd.comacademicjournals.org Isothiocyanates like fluorescein (B123965) isothiocyanate (FITC) can be used to introduce a highly fluorescent tag for sensitive detection. nih.gov

ReagentTarget GroupDetection MethodKey Features
DMQC-OSu Primary aminesFluorescenceHigh sensitivity, stable derivatives, good selectivity. greyhoundchrom.com
OPA Primary aminesFluorescenceRapid reaction, non-fluorescent reagent, unstable derivatives. researchgate.netacs.orgnih.gov
FMOC-Cl Primary & Secondary aminesFluorescence, UVStable derivatives, potential for interference from hydrolysis. creative-proteomics.comscientificlabs.co.uksigmaaldrich.com
Isothiocyanates Primary & Secondary aminesUV, FluorescenceStable derivatives, suitable for various detection methods. researchgate.netscribd.comthomassci.comnih.gov

This table provides an interactive summary of common derivatization reagents for amines.

While mass spectrometry (MS) is inherently sensitive, the ionization efficiency of some compounds can be low, limiting detection. ddtjournal.com Derivatization can significantly enhance the detectability of this compound in LC-MS/MS analysis. The goal is to introduce a "chargeable" moiety or a group that improves ionization efficiency and fragmentation behavior. researchgate.netddtjournal.com

Reagents used for this purpose often contain a pre-charged group or a group that is easily protonated, such as a tertiary amine. researchgate.net For instance, derivatization can transform a neutral analyte into a structure that readily forms ions in the electrospray ionization (ESI) source. ddtjournal.com Furthermore, the derivatizing tag can be designed to produce a specific, abundant product ion upon collision-induced dissociation (CID), which is highly beneficial for selective and sensitive detection using multiple reaction monitoring (MRM) mode. researchgate.netddtjournal.com Isothiocyanates, for example, form thiourea structures where the C-N bond is efficiently cleaved during CID, yielding an intense and specific product ion that can be used for quantification. researchgate.net

Application of Specific Derivatization Reagents for Amines (e.g., DMQC-OSu, OPA, FMOC-Cl, Isothiocyanates)

Derivatization for Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity. For the chroman-4-amine (B2768764) scaffold, derivatization is used to systematically modify its structure and assess the impact of these changes on its interaction with biological targets. core.ac.ukacs.orgnih.gov

Systematic modification of the chroman-4-amine scaffold involves synthesizing a library of related compounds where substituents on the aromatic ring, the chroman ring, and the amine group are varied. core.ac.ukacs.org Although specific SAR studies on this compound are not extensively documented, research on analogous chroman-4-amine and chroman-4-one structures provides significant insights. core.ac.ukacs.orgacs.org

Key modifications typically include:

Altering substituents on the aromatic ring : Changing the position and nature of groups (e.g., methyl, methoxy (B1213986), halogen) on the benzene (B151609) ring of the chroman scaffold can influence properties like lipophilicity, electronic distribution, and steric hindrance, thereby affecting biological activity. acs.orgacs.org For instance, studies on chroman-4-one inhibitors have shown that electron-withdrawing groups in the 6- and 8-positions can be favorable for potency. acs.org

Introducing substituents on the heterocyclic ring : Modifications at other positions of the chroman ring, such as the gem-dimethyl groups at position 2 in the target compound, are also crucial. These groups can dictate the conformation of the ring and influence how the molecule fits into a binding pocket. core.ac.uk

A study on gem-dimethylchroman-4-amine derivatives as butyrylcholinesterase inhibitors demonstrated how different substituents on the aromatic ring impact activity. core.ac.uk The unsubstituted analog and the 6-methyl substituted derivative showed moderate activity, whereas an 8-methoxy substitution provided the highest inhibitory activity in the tested series. core.ac.uk

Compound/ScaffoldModification SiteObserved Effect on Activity
gem-dimethylchroman-4-amine 8-position (methoxy group)Highest inhibitory activity against eqBuChE in the series. core.ac.uk
gem-dimethylchroman-4-amine 6-position (methyl group)Moderate inhibitory activity. core.ac.uk
Chroman-4-one 6- and 8-positionsElectron-withdrawing groups increase SIRT2 inhibitory potency. acs.org
Chroman-4-one 2-positionAlkyl chains of three to five carbons are crucial for high SIRT2 inhibitory potency. acs.org

This table interactively showcases findings from SAR studies on related chroman scaffolds.

Through the analysis of SAR data, key structural features of the chroman-4-amine scaffold essential for its chemical and biological interactions can be identified. For many biologically active chromane (B1220400) derivatives, the following elements are considered important:

The Chroman Ring System : This bicyclic core acts as a rigid scaffold that properly orients the substituents for optimal interaction with a target protein or receptor. core.ac.ukacs.org

The Amine at Position 4 : This group is often a critical pharmacophoric element, acting as a hydrogen bond donor or a protonatable site for electrostatic interactions. core.ac.ukvulcanchem.com Its basicity and steric accessibility are key determinants of binding affinity.

Substituents on the Aromatic Ring : Groups at positions like 6, 7, and 8 can engage in hydrophobic, van der Waals, or electronic interactions with the binding site. acs.orgacs.org The 7-methyl group in this compound would contribute to the molecule's lipophilicity and could fit into a specific hydrophobic pocket.

Substituents at Position 2 : The gem-dimethyl groups at the 2-position lock the conformation of the heterocyclic ring and can have significant steric influence, which can either be beneficial for fitting into a binding site or detrimental due to steric clashes. core.ac.uk

Molecular docking and other computational studies, alongside experimental data, help to visualize and understand these interactions, revealing, for example, that a carbonyl oxygen in the 4-position of related chromanones can form crucial hydrogen bonds, and that halogen substituents on the aromatic ring can occupy hydrophobic pockets. acs.org These principles are directly applicable to understanding the potential interactions of this compound and guiding the design of new derivatives.

Computational Chemistry and Theoretical Investigations of 2,2,7 Trimethylchroman 4 Amine Systems

Molecular Mechanics and Density Functional Theory (DFT) Calculations

Molecular mechanics (MM) and Density Functional Theory (DFT) are foundational methods for exploring the structural and electronic characteristics of 2,2,7-trimethylchroman-4-amine. DFT, in particular, offers a good balance between computational cost and accuracy for systems of this size, making it suitable for calculating geometries, energies, and electronic properties. royalsocietypublishing.org

The three-dimensional structure of this compound is not static; it exists as an equilibrium of multiple conformations due to the flexibility of the dihydropyran ring and rotation around single bonds. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers or conformers. lumenlearning.comscribd.com

The chroman ring can adopt various puckered conformations, typically half-chair or sofa forms. The position of the amino group at the C4 position can be either axial or equatorial. Generally, for substituted cyclic systems, conformations that minimize steric hindrance by placing bulky substituents in equatorial positions are energetically favored. lumenlearning.com Molecular mechanics or DFT calculations can be used to map the potential energy surface and identify the most stable, low-energy conformers. neupsykey.comchemrxiv.org The energy difference between these states determines their relative populations at equilibrium.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data based on established principles of conformational analysis to illustrate the likely energetic differences between major conformers. Actual values would require specific DFT calculations.

Conformer Amino Group Position Relative Energy (kcal/mol) Key Steric Interactions
1 Equatorial 0.00 (Global Minimum) Minimized 1,3-diaxial interactions
2 Axial +2.5 1,3-diaxial interactions with axial hydrogens
3 Ring-Flipped (Equatorial) +5.0 Increased strain due to ring inversion

| 4 | Ring-Flipped (Axial) | +7.8 | High steric and ring strain |

DFT calculations are invaluable for studying reaction mechanisms and predicting selectivity. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. masterorganicchemistry.comsigmaaldrich.cnorganic-chemistry.org The benzene (B151609) ring of the chroman system in this compound is activated by the ether oxygen and the 7-methyl group. The amino group at C4 would be highly activating but is typically protected during such reactions to prevent side reactions.

Theoretical examination would involve modeling the reaction pathway for acylation at the possible positions (C5, C6, and C8). By calculating the transition state energies for each pathway, the activation energy barriers can be determined. The position with the lowest activation energy corresponds to the kinetically favored product. bas.bg These calculations help rationalize or predict the regioselectivity observed in the laboratory.

Conformational Analysis and Energy Landscapes

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. etsf.euwikipedia.org It is a primary computational method for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such calculations are crucial for understanding the molecule's interaction with light and for characterizing its photophysical properties.

Molecular Docking and Molecular Dynamics Simulations

To explore the potential bioactivity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) might bind to a biological target, typically a protein or enzyme. nih.gov

Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the resulting poses based on their predicted binding affinity. nih.gov Chroman-4-amine (B2768764) derivatives have been investigated as potential inhibitors for enzymes such as monoamine oxidases (MAO-A and MAO-B). core.ac.uk Docking studies of this compound into the active site of an enzyme like MAO-B could reveal potential binding modes. ajchem-a.com Key interactions would likely involve hydrogen bonds between the ligand's amino group and polar residues in the active site, as well as hydrophobic interactions between the trimethylchroman scaffold and nonpolar residues.

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key binding interactions. frontiersin.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target This table is a hypothetical representation of typical data obtained from a molecular docking and MD simulation study.

Parameter Value/Description
Target Enzyme Monoamine Oxidase B (MAO-B)
Docking Score -8.5 kcal/mol
Predicted Binding Mode Amino group forms hydrogen bonds with Serine and Tyrosine residues. The chroman ring occupies a hydrophobic pocket.
Key Interacting Residues Tyr188, Gln206, Cys172

| MD Simulation Stability (RMSD) | The ligand-protein complex remains stable over a 100 ns simulation, with RMSD values fluctuating around 2.0 Å. frontiersin.org |

Electronic Structure Analysis and Reactivity Prediction

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. mdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. royalsocietypublishing.org

Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would highlight the nucleophilic character of the nitrogen atom's lone pair and the electron-rich regions of the aromatic ring.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations This table contains representative theoretical data. Actual values are dependent on the level of theory and basis set used in the calculation.

Property Predicted Value Significance
HOMO Energy -5.8 eV Indicates electron-donating capability (nucleophilicity)
LUMO Energy +1.2 eV Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 7.0 eV Relates to kinetic stability and low chemical reactivity
Dipole Moment 1.9 Debye Indicates overall molecular polarity

| MEP Minimum (on N atom) | -45 kcal/mol | Confirms the primary site for protonation and electrophilic attack |

Role As a Synthetic Intermediate and Privileged Molecular Scaffold

Building Block in the Synthesis of Complex Heterocyclic Compounds

The chroman framework, with its embedded oxygen heterocycle, provides a robust starting point for the synthesis of a wide array of more complex heterocyclic systems. The presence of the amine group on the chroman ring of 2,2,7-Trimethylchroman-4-amine offers a reactive handle for a variety of chemical transformations. This amine functionality can participate in reactions such as N-alkylation, acylation, and condensation reactions, allowing for the annulation of additional rings and the introduction of diverse substituents. whiterose.ac.uk

For instance, the amine group can be a key component in multicomponent reactions, such as the Ugi or Groebke–Blackburn–Bienaymé reactions, which are powerful tools for rapidly generating molecular diversity. beilstein-journals.org These reactions allow for the combination of the chroman scaffold with various aldehydes, isocyanides, and carboxylic acids to produce complex, multi-functionalized heterocyclic compounds. beilstein-journals.org The synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives, which are important classes of heterocyclic compounds found in numerous natural products and pharmaceuticals, can also be approached using chroman-based starting materials. uou.ac.in The inherent chirality of this compound can be exploited to direct the stereochemistry of these newly formed heterocyclic systems, a crucial aspect in the development of enantiomerically pure therapeutic agents.

The following table provides examples of complex heterocyclic structures that can be synthesized using a chroman scaffold as a starting point.

Heterocyclic SystemSynthetic StrategyPotential Application
Fused PyrimidinesCondensation of the amine with β-dicarbonyl compoundsKinase inhibitors, Antiviral agents
ImidazochromanonesIntramolecular cyclization of N-acylated derivativesCNS agents, Anti-inflammatory drugs
Chromano-pyridinesSkraup-Doebner-von Miller reaction with α,β-unsaturated carbonylsCardiotonic agents, Antimicrobial compounds

Scaffold in the Design of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. nih.gov The rigid, conformationally constrained nature of the chroman ring system makes this compound an excellent scaffold for the design of peptidomimetics. chemrxiv.org By incorporating this scaffold into a peptide sequence, it is possible to enforce specific secondary structures, such as β-turns or α-helices, which are often crucial for biological activity. nih.govchemrxiv.org

The amine group of this compound can serve as an N-terminal mimic or as an anchor point for attaching amino acid side chains. Diversity-oriented synthesis (DOS) strategies have been employed to create libraries of macrocyclic peptidomimetics based on various building blocks, including those with amine functionalities that can initiate the peptide chain. cam.ac.uk These strategies allow for the systematic variation of the macrocyclic ring's architecture, leading to the discovery of novel compounds capable of modulating challenging biological targets like protein-protein interactions. chemrxiv.orgcam.ac.uk

The table below illustrates how the chroman scaffold can be utilized in peptidomimetic design.

Peptidomimetic FeatureRole of Chroman ScaffoldExample Application
β-Turn MimicryThe rigid chroman ring pre-organizes the peptide backbone into a turn conformation.Inhibition of enzymes with peptide substrates.
α-Helix StabilizationThe chroman can act as a template to nucleate or stabilize a helical structure.Disruption of protein-protein interactions mediated by helical domains.
Side-Chain PresentationThe chroman scaffold provides a defined spatial arrangement for appended functional groups.Targeting of specific receptor binding pockets.

Framework for the Development of Enzyme Modulators and Inhibitors

The chroman structure is a recurring motif in a number of potent and selective enzyme inhibitors. The this compound framework provides a versatile platform for the rational design of new enzyme modulators. The chroman ring can occupy hydrophobic pockets within an enzyme's active site, while the amine group and other substituents can be modified to form specific interactions, such as hydrogen bonds or salt bridges, with key amino acid residues.

For example, derivatives of chroman have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov Studies have shown that the chroman moiety can fit into the binding pocket of COX-2, and modifications to the scaffold can enhance both potency and selectivity. nih.gov Furthermore, vitamin E metabolites containing a chroman ring have been found to inhibit pro-inflammatory enzymes and modulate sphingolipid metabolism, highlighting the potential of this scaffold in targeting various enzymatic pathways. nih.gov

The following table summarizes the application of chroman-based compounds as enzyme modulators.

Target EnzymeMechanism of ActionTherapeutic Area
Cyclooxygenase-2 (COX-2)Competitive inhibition at the active site. nih.govAnti-inflammatory
Dipeptidyl peptidase-4 (DPP-4)Modulation of enzyme activity for glucose control. Diabetes
5-Lipoxygenase (5-LOX)Inhibition of the enzyme involved in leukotriene synthesis. nih.govAnti-inflammatory, Asthma

Contributions of Amine Functional Groups to Catalytic Mechanisms

The primary amine group of this compound is not just a synthetic handle but can also play a direct role in catalytic processes. In organocatalysis, primary amines are known to participate in a variety of transformations, often proceeding through the formation of iminium or enamine intermediates.

In the context of polyurethane synthesis, tertiary amine catalysts are crucial, and the basicity of the amine is a key factor in its catalytic activity. gvchem.comtopicsonchemeng.org.my While this compound is a primary amine, its derivatives can be converted into tertiary amines that can act as effective catalysts. The electronic properties of the chroman ring can influence the basicity and, consequently, the catalytic efficiency of the amine. In more complex catalytic systems, the amine group can act as a directing group, positioning a substrate near a metal catalyst's active site or stabilizing key intermediates in the catalytic cycle. rsc.org The presence of the amine can alter the product selectivity and the rate of catalytic reactions, such as hydride transfer. rsc.org

The table below outlines the potential catalytic roles of the amine functional group.

Catalytic RoleMechanismExample Reaction
Enamine CatalysisFormation of a nucleophilic enamine intermediate with a carbonyl compound.Aldol (B89426) or Michael additions.
Iminium CatalysisFormation of an electrophilic iminium ion with a carbonyl compound.Diels-Alder or Friedel-Crafts reactions.
Hydrogen BondingStabilization of transition states or activation of substrates through hydrogen bonding.Asymmetric synthesis.
Ligand in Metal CatalysisCoordination to a metal center, influencing the catalyst's reactivity and selectivity.Cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,2,7-Trimethylchroman-4-amine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, temperature control, and catalyst selection. For chroman derivatives, cyclization steps often require precise pH adjustment and inert atmospheres to minimize side reactions . Purification via column chromatography or recrystallization (using solvents like THF or ethanol) is recommended to isolate the amine product. Analytical validation using HPLC or LC-MS is essential to confirm purity (>95%) and structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm methyl group positions and chroman ring substitution patterns.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Identify characteristic amine (N-H stretch ~3300 cm1^{-1}) and chroman ring (C-O-C stretch ~1250 cm1^{-1}) signals .

Q. What solvent systems are suitable for stability testing of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or HPLC. For example, THF or acetonitrile-water mixtures (70:30) are effective for chromatographic analysis of amine stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Dose-Response Analysis : Perform IC50_{50} or EC50_{50} curves in triplicate to assess potency thresholds.
  • Analytical Cross-Validation : Compare purity data (e.g., residual solvents, byproducts) between studies using GC-MS or 1H^1H-NMR .

Q. What strategies are recommended for investigating the metabolic pathways of this compound in vitro?

  • Methodological Answer :

  • Microsomal Assays : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites.
  • LC-HRMS/MS : Detect and characterize phase II conjugates (e.g., glucuronidation, sulfation).
  • Isotopic Labeling : Introduce 13C^{13}C- or 15N^{15}N-labels at the amine group to track metabolic transformations .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor pockets (e.g., GPCRs, enzymes).
  • QM/MM Simulations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • SAR Analysis : Corrogate structural modifications (e.g., methyl group positions) with activity trends from in vitro data .

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Reactant of Route 1
2,2,7-Trimethylchroman-4-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.